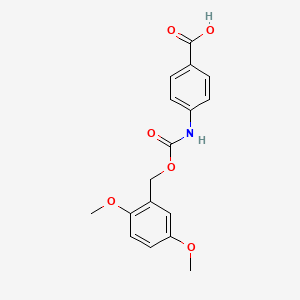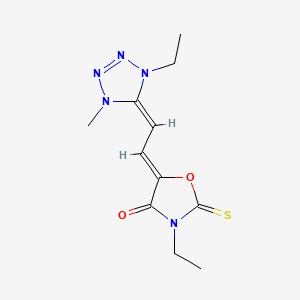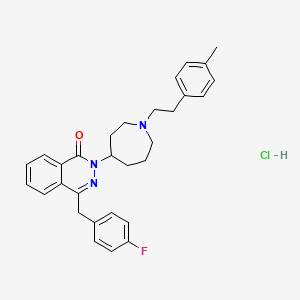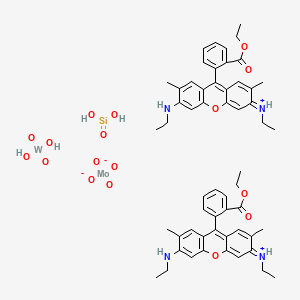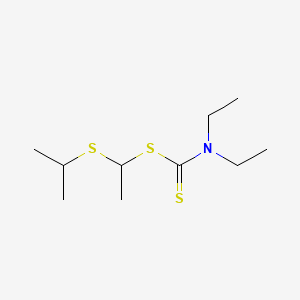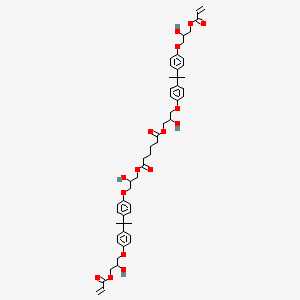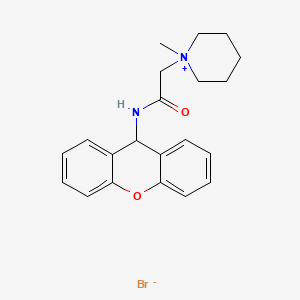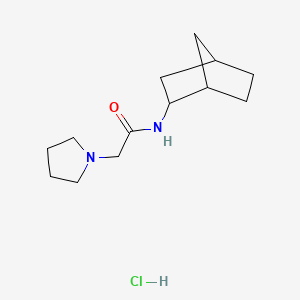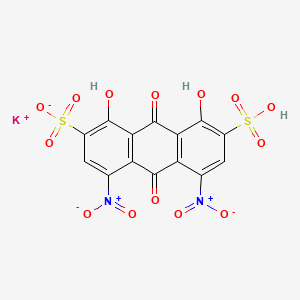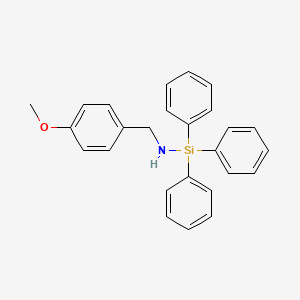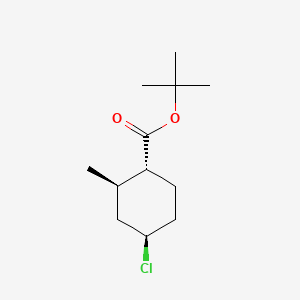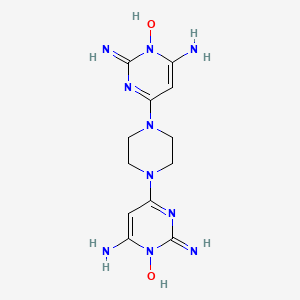
6,6'-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and pyrimidine diamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may include steps such as:
Step 1: Reacting piperazine with a pyrimidine derivative in the presence of a catalyst.
Step 2: Purification of the intermediate product.
Step 3: Oxidation to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-(1,4-Piperazinediyl)bis-pyrimidine
- 3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine)
Comparison: Compared to similar compounds, 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide exhibits unique properties due to its specific structure
Eigenschaften
CAS-Nummer |
83540-33-4 |
|---|---|
Molekularformel |
C12H18N10O2 |
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
6-[4-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C12H18N10O2/c13-7-5-9(17-11(15)21(7)23)19-1-2-20(4-3-19)10-6-8(14)22(24)12(16)18-10/h5-6,15-16,23-24H,1-4,13-14H2 |
InChI-Schlüssel |
VEZVUJRHJYNWOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC(=N)N(C(=C2)N)O)C3=NC(=N)N(C(=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


